X-Gluc

Description

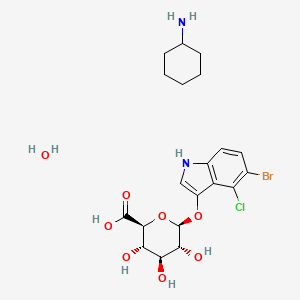

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2/t9-,10-,11+,12-,14+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJGCRHKCXJGSX-ZSRZBWJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114162-64-0 | |

| Record name | .beta.-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

X-Gluc: A Comprehensive Technical Guide to its Role in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) is a widely utilized chromogenic substrate in molecular biology for the detection of β-glucuronidase (GUS) enzyme activity.[1][2] Its primary role is within the GUS reporter system, a powerful tool for analyzing gene expression and promoter activity, particularly in plant sciences and microbiology.[3][4] The enzymatic cleavage of this compound by GUS results in the formation of a distinct, insoluble blue precipitate, providing a visual marker of gene expression in cells and tissues.[5][6] This guide provides an in-depth overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a halogenated indolyl glucuronide. Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 5-bromo-4-chloro-3-indolyl-β-D-glucuronide | [1] |

| Synonyms | This compound, X-Glucuronide, BCIG | [1] |

| Molecular Formula | C₁₄H₁₃BrClNO₇ (acid form) | [1] |

| Molecular Weight | 422.61 g/mol (acid form) | [1] |

| Form | Crystalline solid | [1] |

| Solubility | Approx. 10 mg/mL in DMSO and DMF; Approx. 0.5 mg/mL in ethanol (B145695); Approx. 1 mg/mL in PBS (pH 7.2) | [1] |

| Storage | -20°C, desiccated, protected from light | [1] |

Mechanism of Action

The detection of GUS activity using this compound is a two-step enzymatic and oxidative process.

-

Enzymatic Hydrolysis : The β-glucuronidase enzyme specifically recognizes and cleaves the β-D-glucuronide bond of the this compound substrate. This hydrolysis releases glucuronic acid and a colorless, soluble indoxyl derivative (5-bromo-4-chloro-3-indoxyl).[6][7]

-

Oxidative Dimerization : In the presence of an oxidizing agent, typically atmospheric oxygen or an oxidation catalyst like a potassium ferricyanide/ferrocyanide mixture, the indoxyl derivative undergoes oxidative dimerization.[6] This reaction forms an insoluble, intensely blue indigo (B80030) dye, 5,5'-dibromo-4,4'-dichloro-indigo, which precipitates at the site of enzyme activity.[8]

Caption: Mechanism of this compound cleavage by β-glucuronidase.

Core Applications in Molecular Biology

The GUS reporter system with this compound as a substrate has several key applications:

-

Reporter Gene Assays : This is the most common application. The gusA gene is fused to a promoter of interest and introduced into an organism that lacks endogenous GUS activity, such as plants.[3][4] The resulting blue staining upon addition of this compound reveals the spatial and temporal expression pattern of the gene of interest.[9]

-

Detection of E. coli Contamination : Escherichia coli naturally produces β-glucuronidase. This compound can be used in microbiological media to detect the presence of E. coli in food, water, and clinical samples, with positive colonies turning blue.[1]

-

Promoter Analysis : The strength and specificity of different promoters can be compared by fusing them to the gusA gene and observing the intensity and location of the blue color.[3]

-

Transformation Marker : In plant transformation experiments, the gusA gene can be used as a screenable marker to identify transgenic tissues.[10]

While versatile, the GUS system is not typically employed in yeast two-hybrid (Y2H) or one-hybrid (Y1H) systems. These systems, used for studying protein-protein and protein-DNA interactions respectively, commonly rely on auxotrophic selection markers (e.g., HIS3, ADE2) or other reporter genes like lacZ, which encodes β-galactosidase and uses the substrate X-gal.[11][12][13]

Experimental Protocols

Histochemical GUS Staining of Plant Tissue

This protocol is adapted for the qualitative analysis of GUS expression in plant tissues.

Materials:

-

Plant tissue from a transgenic line carrying a GUS reporter construct.

-

Fixation Solution (optional): 1% formaldehyde (B43269) in 50 mM sodium phosphate (B84403) buffer (pH 7.0).

-

GUS Staining Buffer:

-

100 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.1% Triton X-100

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

-

This compound Stock Solution: 20-50 mg/mL in N,N-dimethylformamide (DMF).

-

70% Ethanol.

Procedure:

-

Tissue Collection : Excise plant tissue (e.g., leaves, roots, flowers) and place it in a microfuge tube or multi-well plate.[6]

-

(Optional) Fixation : Immerse the tissue in cold fixation solution and incubate for 30-60 minutes on ice. This step can help preserve tissue morphology but may reduce enzyme activity.[14]

-

Washing : Discard the fixation solution and wash the tissue 2-3 times with cold 100 mM sodium phosphate buffer (pH 7.0).

-

Staining : Prepare the final staining solution by adding this compound stock solution to the GUS Staining Buffer to a final concentration of 1-2 mM (e.g., add 20-40 µL of a 50 mg/mL stock to 1 mL of buffer).[14] Immerse the tissue completely in the staining solution.

-

Vacuum Infiltration : Apply a vacuum for 5-15 minutes to facilitate the penetration of the substrate into the tissue.[7]

-

Incubation : Incubate the samples at 37°C for several hours to overnight, or until a blue color develops.[6] The incubation time will vary depending on the strength of the promoter.

-

Destaining : Remove the staining solution and add 70% ethanol to clear the chlorophyll (B73375) from green tissues. Replace the ethanol several times until the tissue is clear.[6]

-

Visualization : Observe the blue staining pattern under a dissecting or light microscope.[7]

Caption: Workflow for histochemical GUS staining of plant tissue.

Detection of E. coli on Agar (B569324) Plates

This protocol is for screening E. coli colonies based on their endogenous GUS activity.

Materials:

-

Luria-Bertani (LB) agar.

-

This compound Stock Solution: 40 mg/mL in DMSO.

-

E. coli sample.

Procedure:

-

Prepare Media : Autoclave LB agar and cool to 55°C.[15]

-

Add this compound : Add the this compound stock solution to the molten agar to a final concentration of 100 µg/mL (e.g., 250 µL of a 40 mg/mL stock per 100 mL of agar). Mix gently and pour into petri dishes.[15]

-

Plate Bacteria : Streak or spread the bacterial sample onto the this compound containing plates.

-

Incubate : Incubate the plates at 37°C for 16-24 hours.[5]

-

Observe : E. coli colonies that produce β-glucuronidase will appear blue.[15]

Quantitative Analysis of GUS Activity

While histochemical staining with this compound is excellent for qualitative analysis, it is not ideal for quantification. The insoluble nature of the indigo precipitate makes spectrophotometric measurement difficult. For quantitative assays, a fluorometric substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), is preferred.[4][10]

Fluorometric GUS Assay using MUG

Principle : GUS cleaves the non-fluorescent MUG substrate into glucuronic acid and the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU can be measured with a fluorometer (excitation at 365 nm, emission at 455 nm) and is directly proportional to the GUS enzyme activity.

Materials:

-

GUS Extraction Buffer: 50 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauryl Sarcosinate, 10 mM β-mercaptoethanol.[16]

-

MUG Assay Buffer: GUS Extraction Buffer containing 2 mM MUG.

-

Stop Buffer: 0.2 M Sodium Carbonate.[16]

-

4-MU Standard Solution for calibration.

Procedure:

-

Protein Extraction : Homogenize plant tissue or lyse cells in ice-cold GUS Extraction Buffer. Centrifuge to pellet debris and collect the supernatant containing the total soluble protein.[16]

-

Protein Quantification : Determine the total protein concentration of the extract using a standard method like the Bradford assay.

-

Enzymatic Reaction : Add a known amount of protein extract to pre-warmed MUG Assay Buffer. Incubate at 37°C.[16]

-

Time Points : At various time intervals, remove aliquots of the reaction and add them to the Stop Buffer to terminate the reaction. The stop buffer also raises the pH, maximizing the fluorescence of 4-MU.

-

Fluorescence Measurement : Measure the fluorescence of each time point using a fluorometer.

-

Calculation : Generate a standard curve using the 4-MU standard. Calculate the GUS activity as pmol of 4-MU produced per minute per µg of total protein.

Application Example: Studying Plant Signaling Pathways

The GUS reporter system is instrumental in dissecting plant signaling pathways. For instance, it can be used to study the expression of genes involved in hormone biosynthesis or response. The promoters of genes like ACC synthase (involved in ethylene (B1197577) production) can be fused to the gusA gene. Transgenic plants carrying this construct can then be subjected to various stimuli (e.g., other hormones, stress) to observe changes in GUS expression, thereby revealing how the ACC synthase gene is regulated.[17]

Caption: Using GUS to report on a plant signaling pathway.

Conclusion

This compound remains a cornerstone substrate for the GUS reporter system, offering a reliable and visually intuitive method for analyzing gene expression. Its application in localizing promoter activity has been particularly transformative for plant molecular biology. While histochemical analysis with this compound provides excellent qualitative data, it is important to utilize fluorometric substrates like MUG for robust quantitative measurements of GUS activity. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively employ this compound in their experimental designs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. GUS Gene Assay [cas.miamioh.edu]

- 3. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]

- 4. GUS reporter system - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound.com [this compound.com]

- 7. microscopy.tamu.edu [microscopy.tamu.edu]

- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 10. The GUS Reporter System in Flower Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 13. singerinstruments.com [singerinstruments.com]

- 14. takarabio.com [takarabio.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the X-Gluc Mechanism of Action in GUS Reporter Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-glucuronidase (GUS) reporter system is a widely utilized tool in molecular biology, particularly in plant sciences and microbiology, for the analysis of gene expression.[1][2] The system relies on the enzymatic activity of β-glucuronidase, encoded by the uidA gene from Escherichia coli, to convert a substrate into a detectable product.[1][3] Among the various substrates available, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the most common choice for histochemical localization of GUS activity due to the intense and stable blue precipitate it produces.[1][2][4] This guide provides a detailed technical overview of the this compound mechanism of action, experimental protocols, and quantitative data to facilitate its effective use in research and development.

The Core Mechanism: Enzymatic Hydrolysis and Oxidative Dimerization

The detection of GUS activity using this compound is a two-step process involving enzymatic hydrolysis followed by an oxidative dimerization reaction.

-

Enzymatic Cleavage: The GUS enzyme catalyzes the hydrolysis of the β-D-glucuronic acid residue from the this compound substrate.[1][3][5] This initial reaction yields two products: glucuronic acid and a colorless, soluble indoxyl derivative, 5-bromo-4-chloro-3-indolyl.[5][6]

-

Oxidative Dimerization: The indoxyl derivative is unstable and undergoes spontaneous oxidative dimerization in the presence of oxygen.[4][5][7] This reaction is often enhanced by the addition of an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture, to the reaction buffer.[4][6][7] The dimerization of two indoxyl molecules results in the formation of an intensely blue, insoluble precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][5][8] This blue product accumulates at the site of GUS enzyme activity, allowing for precise spatial localization of gene expression.[3][4]

The following diagram illustrates the enzymatic reaction of GUS on the this compound substrate.

Caption: Enzymatic conversion of this compound by GUS.

Quantitative Data Summary

The efficiency of the GUS-X-Gluc reaction is influenced by several factors. The following tables summarize key quantitative parameters for optimizing histochemical GUS assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆BrClN₂O₇ | [9][10][11] |

| Molecular Weight | 521.80 g/mol | [9][10][11][12] |

| Appearance | Crystalline white powder | [9][11] |

| Solubility | Soluble in DMF or DMSO | [9][11] |

| Storage | -20°C, protected from light and moisture | [9][12] |

Table 2: Typical GUS Staining Solution Components and Concentrations

| Component | Stock Concentration | Final Concentration | Purpose | Reference |

| This compound | 100 mg/mL in DMF | 0.5 - 2 mg/mL | Substrate | [3][13] |

| Sodium Phosphate (B84403) Buffer (pH 7.0) | 1 M | 50 - 100 mM | Maintain optimal pH | [3][13][14] |

| Potassium Ferrocyanide | 50 mM | 0.5 - 5 mM | Catalyst for dimerization | [6][14] |

| Potassium Ferricyanide | 50 mM | 0.5 - 5 mM | Catalyst for dimerization | [6][14] |

| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Detergent to aid substrate penetration | [3][13] |

| EDTA | 0.5 M | 10 mM | Chelates divalent cations that can inhibit GUS | [13][14] |

Table 3: Optimal Reaction Conditions

| Parameter | Optimal Range/Value | Notes | Reference |

| pH | 5.2 - 8.0 | Optimum is generally around pH 7.0 | [4] |

| Temperature | 37°C | Incubation at room temperature is also possible | [4][6] |

| Incubation Time | 1 hour to overnight | Dependent on the level of GUS expression | [4][6] |

Key Experimental Protocols

A standard protocol for histochemical GUS staining involves tissue fixation, incubation in the staining solution, and subsequent clearing of pigments to visualize the blue precipitate.

General Experimental Workflow

The following diagram outlines a typical workflow for a GUS histochemical assay using this compound.

Caption: A standard workflow for GUS histochemical staining.

Detailed Methodologies

1. Preparation of Staining Solution (10 mL)

This protocol is adapted from several sources and can be adjusted based on experimental needs.[3][4][13]

-

Materials:

-

This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

-

N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium Phosphate Buffer (1 M, pH 7.0)

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]) (50 mM)

-

Potassium Ferricyanide (K₃[Fe(CN)₆]) (50 mM)

-

Triton X-100 (10% v/v)

-

EDTA (0.5 M, pH 8.0)

-

Nuclease-free water

-

-

Procedure:

-

In a fume hood, dissolve 5-20 mg of this compound in 100 µL of DMF or DMSO.

-

Add 1 mL of 1 M Sodium Phosphate Buffer (pH 7.0).

-

Add 200 µL of 50 mM Potassium Ferrocyanide.

-

Add 200 µL of 50 mM Potassium Ferricyanide.

-

Add 100 µL of 10% Triton X-100.

-

Add 200 µL of 0.5 M EDTA.

-

Bring the final volume to 10 mL with nuclease-free water.

-

The solution should be made fresh before use.

-

2. Histochemical Staining Protocol

This protocol is a general guideline and may require optimization for different tissues.[4][6][13]

-

Materials:

-

Transgenic tissue expressing the GUS reporter gene

-

Fixative solution (e.g., ice-cold 90% acetone or a formaldehyde-based fixative)

-

Wash buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.0)

-

Freshly prepared this compound staining solution

-

Clearing solution (e.g., 70% ethanol)

-

-

Procedure:

-

Fixation: Immerse the tissue in ice-cold fixative for 30-60 minutes. Fixation helps to preserve tissue morphology and inactivate endogenous enzymes that might interfere with the assay.

-

Washing: Wash the tissue several times with cold wash buffer to remove the fixative.

-

Staining: Submerge the tissue in the freshly prepared this compound staining solution. For plant tissues, a brief vacuum infiltration can aid in substrate penetration.[6][13] Incubate the samples at 37°C in the dark for 1 hour to overnight. The incubation time will depend on the strength of the promoter driving GUS expression.

-

Stopping the Reaction: Remove the staining solution and wash the tissue with the wash buffer.

-

Clearing: For chlorophyll-containing tissues, destain by incubating in 70% ethanol (B145695).[3][4] The ethanol may need to be changed several times until the tissue is clear.

-

Visualization: Observe the tissue under a light microscope to identify the blue precipitate indicating GUS activity.

-

Conclusion

The this compound-based GUS reporter system remains a powerful and versatile tool for visualizing gene expression patterns. A thorough understanding of its underlying chemical mechanism, coupled with optimized reaction conditions and protocols, is crucial for obtaining reliable and high-quality data. This guide provides the foundational knowledge and practical methodologies to enable researchers to effectively utilize this reporter system in their experimental designs. The high sensitivity and stability of the GUS enzyme, along with the distinct and localized nature of the this compound reaction product, ensure its continued relevance in the fields of molecular biology, genetics, and biotechnology.[8]

References

- 1. GUS reporter system - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. ableweb.org [ableweb.org]

- 4. GUS Gene Assay [cas.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. microscopy.tamu.edu [microscopy.tamu.edu]

- 7. This compound.com [this compound.com]

- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - GeneON BioScience [geneon.net]

- 10. This compound | C20H26BrClN2O7 | CID 16760327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound.com [this compound.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 14. GUS Solution [protocols.io]

An In-depth Technical Guide to 5-Bromo-4-Chloro-3-Indolyl β-D-Glucuronide (X-Gluc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl β-D-glucuronide, commonly known as X-Gluc, is a chromogenic substrate for the enzyme β-glucuronidase (GUS).[1] Its paramount importance in molecular biology stems from its utility in the widely used GUS reporter system for studying gene expression and for the rapid detection of Escherichia coli in various samples. Upon enzymatic cleavage by β-glucuronidase, this compound yields a soluble, colorless indoxyl derivative. This intermediate product then undergoes oxidative dimerization to form a vibrant, insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, providing a distinct visual marker of enzyme activity.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is an indolyl carbohydrate, specifically the β-D-glucuronide of 5-bromo-4-chloro-indoxyl.[3] The molecule consists of a glucuronic acid moiety linked to a halogenated indole (B1671886). The presence of the bromine and chlorine substituents on the indole ring is crucial for the generation of the characteristic blue color of the final product. This compound is most commonly available as a cyclohexylammonium salt or a sodium salt to enhance its stability and solubility.

Chemical Structure

The chemical structure of 5-bromo-4-chloro-3-indolyl β-D-glucuronide is depicted below:

Caption: Chemical structure of 5-bromo-4-chloro-3-indolyl β-D-glucuronide.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its common salt forms.

| Property | 5-Bromo-4-chloro-3-indolyl β-D-glucuronide | Cyclohexylammonium Salt | Sodium Salt | References |

| Molecular Formula | C₁₄H₁₃BrClNO₇ | C₂₀H₂₆BrClN₂O₇ | C₁₄H₁₂BrClNNaO₇ | [4] |

| Molecular Weight ( g/mol ) | 422.61 | 521.79 | 444.59 | [5] |

| Appearance | - | White to off-white crystalline powder | White to off-white powder | [6][7] |

| Melting Point (°C) | - | 225-230 (decomposes) | - | [7][8] |

| Solubility | - | Soluble in DMF (5 mg/mL) and DMSO | Soluble in water (50 mg/mL) | [6] |

| Enzyme Kinetics (E. coli β-glucuronidase) | Value | References |

| Kₘ | Data not consistently available for this compound | |

| Vₘₐₓ | Data not consistently available for this compound |

Note: Enzyme kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, buffer composition) and the purity of the enzyme and substrate.

| Spectral Properties | Wavelength (nm) | References |

| 5,5'-dibromo-4,4'-dichloro-indigo Absorption Maximum (in DMSO:H₂O) | ~615 | [9] |

| This compound Excitation/Emission | Non-fluorescent | [10] |

Experimental Protocols

General Protocol for β-Glucuronidase Activity Assay in Cell Lysates

This protocol provides a general framework for the quantitative assay of GUS activity in cell lysates using this compound.

Materials:

-

Cell lysate containing β-glucuronidase

-

This compound solution (typically 10-20 mg/mL in DMSO or DMF)

-

GUS Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Cell Lysate: Lyse cells using a suitable method (e.g., sonication, freeze-thaw, or lysis buffer) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In a microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with GUS Assay Buffer.

-

Initiate Reaction: Add this compound solution to each well to a final concentration of 1-2 mM.

-

Incubation: Incubate the plate at 37°C. The incubation time can range from a few minutes to several hours, depending on the enzyme activity.

-

Measurement: Measure the absorbance of the blue product at approximately 615 nm at regular time intervals.

-

Calculation: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Express the GUS activity as units per milligram of protein (one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute).

Histochemical Staining of Plant Tissues for GUS Activity

This protocol is widely used to visualize the localization of GUS expression in transgenic plants.[6]

Materials:

-

Plant tissue from a potentially GUS-expressing plant

-

GUS Staining Solution:

-

100 mM Sodium Phosphate Buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

0.1% (v/v) Triton X-100

-

1-2 mM this compound (added from a stock solution in DMF or DMSO just before use)

-

-

Microscope

Procedure:

-

Tissue Preparation: Excise small pieces of the plant tissue to be analyzed.

-

Infiltration: Place the tissue in a tube with GUS Staining Solution. Apply a vacuum for a few minutes to facilitate the infiltration of the solution into the tissue.

-

Incubation: Incubate the tissue at 37°C for several hours to overnight in the dark. The incubation time will depend on the level of GUS expression.

-

Destaining: After incubation, remove the staining solution and add 70% ethanol to the tissue. The ethanol will remove chlorophyll, which can otherwise obscure the blue staining. Change the ethanol several times until the tissue is clear.

-

Visualization: Observe the stained tissue under a light microscope to determine the spatial pattern of GUS activity.

Detection of E. coli in Water Samples

This protocol provides a method for detecting the presence of E. coli in water samples based on its endogenous β-glucuronidase activity.

Materials:

-

Water sample

-

Membrane filtration apparatus (0.45 µm pore size)

-

Agar (B569324) plates containing a suitable growth medium (e.g., m-TEC agar) supplemented with this compound (e.g., 50-100 µg/mL).

-

Incubator

Procedure:

-

Sample Filtration: Filter a known volume of the water sample through a sterile membrane filter to capture any bacteria present.

-

Plating: Place the membrane filter onto the surface of the this compound containing agar plate.

-

Incubation: Incubate the plate at a temperature suitable for E. coli growth (e.g., 37°C or 44.5°C for fecal coliforms) for 18-24 hours.

-

Observation: Examine the plate for the presence of blue colonies. The appearance of blue colonies is indicative of β-glucuronidase-positive E. coli.

Mandatory Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the two-step enzymatic reaction that leads to the formation of the blue precipitate.

Caption: Enzymatic cleavage of this compound by β-glucuronidase and subsequent oxidative dimerization.

GUS Reporter System Workflow

This diagram outlines the workflow for using the GUS reporter system to study gene expression.

References

- 1. 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | C14H12BrClNNaO7 | CID 44134591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GUS reporter system - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | C14H13BrClNO7 | CID 2733579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 7. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. researchgate.net [researchgate.net]

Principle of β-Glucuronidase Cleavage of X-Gluc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic cleavage of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) by β-glucuronidase (GUS) is a cornerstone technique in molecular biology. This reaction, which produces a distinct blue precipitate, serves as a reliable and versatile reporter system for monitoring gene expression, particularly in plant sciences and for the detection of Escherichia coli. This technical guide provides a comprehensive overview of the core principles of this reaction, detailed experimental protocols, and a summary of relevant enzymatic kinetics.

Introduction

The β-glucuronidase (GUS) reporter system is a widely utilized tool for the analysis of gene expression.[1][2][3] The system relies on the enzymatic activity of β-glucuronidase, encoded by the uidA gene of E. coli, which is generally absent in higher plants, making it an excellent reporter.[1][4] The most common assay for GUS activity involves the histochemical staining with this compound, a colorless substrate that upon cleavage yields a vibrant blue product at the site of enzyme activity.[5][6][7] This allows for the spatial and temporal visualization of promoter activity.[2] Beyond its use in plant biology, the principle is also applied in microbiology for the detection of E. coli contamination in various samples.[7][8]

The Chemical Principle of this compound Cleavage

The cleavage of this compound by β-glucuronidase is a two-step process involving enzymatic hydrolysis followed by an oxidative dimerization.

Step 1: Enzymatic Hydrolysis

β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronic acid moiety from the this compound substrate. This initial reaction releases glucuronic acid and a colorless, soluble indolyl derivative, 5-bromo-4-chloro-3-hydroxyindole.[8][9]

Step 2: Oxidative Dimerization

The liberated 5-bromo-4-chloro-3-hydroxyindole is unstable and undergoes a spontaneous oxidative dimerization in the presence of oxygen. This reaction forms an insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.[8][9] To enhance the rate and efficiency of this color-forming step, an oxidation catalyst, typically a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, is often included in the reaction buffer.[8][9]

Enzyme Kinetics of β-Glucuronidase

| Substrate | Km | Vmax | Organism/Source |

| 4-Nitrophenyl β-D-glucuronide | 16.98 mM | 0.936 mM min⁻¹ | Not Specified |

| Wogonoside | 0.34 ± 0.047 µM | 5.17 ± 0.16 µmol/min/mg | Human fecal S9 fractions |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Not Specified | Not Specified | Not Specified |

| Phenolphthalein glucuronide | 23.32 mM | 0.814 mM min⁻¹ | Not Specified |

Note: The lack of standardized reporting conditions (e.g., pH, temperature, enzyme concentration) makes direct comparison between studies challenging.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the histochemical GUS assay in plant tissues and for the detection of E. coli.

Histochemical GUS Assay in Plant Tissues

This protocol is adapted from established methods for the localization of GUS activity in plant tissues.[5][6][8][11]

Materials:

-

Plant tissue expressing the GUS reporter gene

-

GUS Staining Solution:

-

100 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

-

10 mM EDTA

-

0.1% (v/v) Triton X-100

-

1 mM Potassium Ferricyanide [K3Fe(CN)6]

-

1 mM Potassium Ferrocyanide [K4Fe(CN)6]

-

2 mM this compound (dissolved in N,N-dimethylformamide or methanol)[5][8]

-

-

Fixation Solution (optional): 0.3% formaldehyde (B43269) in 10 mM MES buffer (pH 5.6) and 0.3 M mannitol.

Procedure:

-

Tissue Preparation: Excise fresh plant tissue and, if necessary, cut into smaller pieces to ensure good penetration of the staining solution.

-

(Optional) Fixation: Immerse the tissue in ice-cold fixation solution for 30-60 minutes. Wash several times with 50 mM sodium phosphate buffer (pH 7.0).

-

Staining: Immerse the tissue in the freshly prepared GUS staining solution in a microfuge tube or a well of a microtiter plate.

-

Vacuum Infiltration: Apply a vacuum for 5-15 minutes to facilitate the infiltration of the staining solution into the tissue.

-

Incubation: Incubate the samples at 37°C for several hours to overnight in the dark. The incubation time should be optimized for the specific tissue and promoter strength.

-

Destaining: After incubation, remove the staining solution and add 70% ethanol. Incubate at room temperature, changing the ethanol several times until the chlorophyll (B73375) is completely removed and the blue staining is clearly visible.

-

Visualization: Observe the stained tissue under a dissecting or compound microscope.

Colorimetric Detection of E. coli using this compound Agar (B569324)

This method is based on the principle that most E. coli strains produce β-glucuronidase, which can cleave this compound incorporated into a selective agar medium.[7][12]

Materials:

-

Chromatic EC this compound Agar (or similar formulation)

-

Water or food sample to be tested

-

Sterile Petri dishes

-

Incubator

Procedure:

-

Medium Preparation: Prepare the Chromatic EC this compound Agar according to the manufacturer's instructions. This typically involves suspending the powder in water, boiling to dissolve, and autoclaving. Pour the sterile medium into Petri dishes and allow it to solidify.

-

Sample Inoculation: Inoculate the agar plates with the sample. For water samples, this is often done by membrane filtration, where a known volume of water is passed through a filter membrane, which is then placed on the agar surface.[7] For other samples, spread plating of a diluted sample can be used.

-

Incubation: Incubate the plates at a temperature suitable for E. coli growth, typically 37°C or 44°C, for 18-24 hours.[7]

-

Colony Visualization: After incubation, examine the plates for the presence of blue or blue-green colonies. These colonies are indicative of E. coli due to the cleavage of this compound by β-glucuronidase.

Applications in Research and Drug Development

The GUS reporter system, with this compound as a substrate, has numerous applications:

-

Promoter Analysis: Characterizing the strength and tissue-specificity of gene promoters.[2]

-

Gene Expression Studies: Visualizing the spatial and temporal patterns of gene expression during development or in response to stimuli.

-

Transformation Efficiency: A screenable marker to identify transgenic cells or organisms.

-

Drug Discovery: In the context of drug development, glucuronidation is a major pathway for the metabolism and excretion of drugs. β-glucuronidase can reverse this process. Therefore, assays involving β-glucuronidase and chromogenic substrates can be adapted for high-throughput screening of compounds that inhibit or are substrates for this enzyme.

Conclusion

The cleavage of this compound by β-glucuronidase is a robust and visually intuitive method for detecting enzyme activity. Its application as a reporter system has been instrumental in advancing our understanding of gene regulation in various organisms. The detailed protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful technique in their work. While quantitative kinetic data for the this compound substrate remains elusive in the public domain, the qualitative and semi-quantitative applications of the GUS-X-Gluc system continue to be invaluable in biological research.

References

- 1. An automated method to evaluate the enzyme kinetics of β‐glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjlss.edu.pk [pjlss.edu.pk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-4-chloro-3-indolyl-b-D-glucuronic Acid, Cyclohexylammonium Salt [sigmaaldrich.com]

- 7. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (this compound) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. takarabio.com [takarabio.com]

- 9. Part:BBa K330002:Experience - parts.igem.org [parts.igem.org]

- 10. goldbio.com [goldbio.com]

- 11. This compound | Bioswisstec [bioswisstec.com]

- 12. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

Applications of X-Gluc in Gene Expression Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of gene expression is fundamental to understanding cellular processes, disease pathogenesis, and for the identification of novel therapeutic targets. Reporter gene assays are a cornerstone of this research, providing a readily measurable proxy for the activity of a gene of interest. Among the various reporter systems, the E. coli β-glucuronidase (GUS) system, utilizing the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), has become a workhorse, particularly in plant molecular biology and microbiology.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in gene expression studies, detailing its mechanism of action, experimental protocols, and methods for data analysis, with a focus on providing actionable information for researchers in basic science and drug development.

The GUS-X-Gluc Reporter System: Mechanism of Action

The GUS reporter system is based on the enzymatic activity of β-glucuronidase, encoded by the uidA gene from Escherichia coli.[1][3] This enzyme is largely absent in many organisms, including higher plants, which minimizes background activity and enhances the signal-to-noise ratio.[2][3] The core principle involves creating a gene fusion where the promoter of a gene of interest is ligated to the uidA coding sequence. This construct is then introduced into the host organism or cell line. When the promoter of interest is active, it drives the transcription and subsequent translation of the GUS enzyme.

The detection of GUS activity is achieved through the use of a substrate, most commonly this compound. This compound itself is a colorless, soluble molecule. In the presence of GUS, the enzyme hydrolyzes the glucuronide bond in this compound, releasing an indoxyl derivative.[4][5][6] This intermediate product, in the presence of an oxidizing agent (often atmospheric oxygen or an added catalyst like a potassium ferricyanide (B76249)/ferrocyanide mixture), undergoes oxidative dimerization to form a water-insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][4][5] The localized deposition of this blue product provides a direct visual readout of where the gene of interest is being expressed.[2]

Core Applications in Gene Expression Studies

The versatility of the GUS-X-Gluc system lends itself to a wide array of applications in both basic and applied research:

-

Promoter Analysis: By fusing a putative promoter sequence to the GUS gene, researchers can qualitatively and quantitatively assess the strength and tissue-specificity of the promoter's activity. Strong promoters will result in intense blue staining, while weaker promoters will produce a fainter color.[3] This is invaluable for dissecting the regulatory elements that control gene expression.

-

Visualization of Gene Expression Patterns: The histochemical staining with this compound allows for the precise localization of gene expression within tissues and even at the cellular level. This is particularly powerful for studying developmental processes, responses to environmental stimuli, and the spatial organization of gene networks.[2]

-

Analysis of Signaling Pathways: The GUS reporter system is instrumental in elucidating signaling pathways. For instance, synthetic promoters containing multiple copies of a specific hormone response element can be fused to GUS. The resulting reporter construct will then be activated in response to the presence of that hormone, allowing for the visualization of the hormone's signaling cascade. A prominent example is the use of the DR5 promoter, which contains auxin response elements, to study auxin signaling in plants.[1][7][8]

-

Screening for Transformed Cells: In plant transformation experiments, the GUS gene can be used as a screenable marker to identify successfully transformed cells or tissues. Following transformation and a selection step, tissues can be stained with this compound to visually confirm the presence and expression of the transgene.[9]

-

Drug Discovery and High-Throughput Screening: Reporter gene assays, including the GUS system, are valuable tools in drug discovery.[10] Cell lines can be engineered to express a GUS reporter under the control of a promoter that is responsive to a specific signaling pathway implicated in a disease. These cells can then be used in high-throughput screens to identify compounds that modulate the activity of this pathway, as indicated by a change in GUS expression.

Data Presentation: Quantitative Analysis of GUS Activity

While this compound staining is often used for qualitative visualization, it is also amenable to quantitative analysis. This typically involves measuring the intensity of the blue precipitate. However, for more precise and high-throughput quantification, fluorometric substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) are often preferred.[11][12] Below is a summary of quantitative data related to GUS activity, primarily from studies utilizing MUG for fluorometric assays, which provide a benchmark for expression levels.

| Reporter Construct | Treatment | GUS Activity (pmol 4-MU/h/µg protein) | Reference |

| AtACS5::GUS | No Treatment | 351 ± 44 | [12] |

| AtACS7::GUS | No Treatment | 182 ± 43 | [12] |

| AtACS4::GUS | No Treatment | 101 ± 30 | [12] |

For the quantification of this compound staining, image analysis software such as ImageJ is commonly employed.[4][13][14] The general workflow involves capturing images of the stained tissue and then using the software to measure the intensity of the blue color, often by converting the image to grayscale and measuring the mean gray value in a region of interest.[4][13]

| Quantification Method | Key Steps | Output | Reference |

| ImageJ Analysis | 1. Image acquisition with consistent settings. 2. Image conversion to HSB (Hue, Saturation, Brightness) or grayscale. 3. Selection of a Region of Interest (ROI). 4. Measurement of mean intensity or stained area. | Mean gray value, percentage of stained area. | [4][13][15] |

It is important to note that direct quantification of this compound staining can be influenced by factors such as substrate penetration, tissue thickness, and the enzymatic reaction time. Therefore, careful optimization and consistent experimental conditions are crucial for obtaining reliable quantitative data.[14]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound for gene expression analysis. These protocols are synthesized from multiple sources to provide a comprehensive guide.[4][5][6][16]

Histochemical GUS Staining of Plant Tissue

1. Solutions and Reagents:

-

This compound Stock Solution (20 mg/mL): Dissolve 20 mg of this compound in 1 mL of N,N-dimethylformamide (DMF). Store at -20°C in the dark.

-

Phosphate (B84403) Buffer (0.1 M, pH 7.0): Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Mix to achieve a pH of 7.0.

-

Ferricyanide/Ferrocyanide Stock Solution (0.5 M): Dissolve potassium ferricyanide (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) to a final concentration of 0.5 M each in water. Store in the dark.

-

GUS Staining Buffer:

-

0.1 M Phosphate Buffer, pH 7.0

-

10 mM EDTA

-

0.1% Triton X-100

-

0.5 mM Potassium Ferricyanide

-

0.5 mM Potassium Ferrocyanide

-

1 mM this compound (add from stock solution just before use)

-

-

Fixative Solution (optional): 90% acetone (B3395972) (ice-cold) or a solution of 0.3% formaldehyde, 10 mM MES (pH 5.6), and 0.3 M mannitol.

-

Clearing Solution: 70% ethanol (B145695).

2. Protocol:

-

Tissue Collection: Excise the plant tissue of interest. For better substrate penetration, it is advisable to make small incisions or to section the tissue.

-

(Optional) Fixation: Immerse the tissue in ice-cold fixative solution for 30-60 minutes. This step can help to preserve tissue morphology and inactivate endogenous enzymes but may reduce GUS activity.

-

Washing: If fixation was performed, wash the tissue several times with 0.1 M phosphate buffer (pH 7.0) to remove the fixative.

-

Staining: Immerse the tissue in freshly prepared GUS staining buffer. To ensure complete infiltration of the substrate, a brief vacuum infiltration (5-15 minutes) is recommended.

-

Incubation: Incubate the tissue at 37°C in the dark. The incubation time can vary from a few hours to overnight, depending on the strength of the promoter. Monitor the development of the blue color periodically to avoid overstaining.

-

Stopping the Reaction: Remove the staining solution and wash the tissue with 50% ethanol.

-

Chlorophyll (B73375) Removal (for green tissues): Immerse the tissue in 70% ethanol and incubate at room temperature until the chlorophyll is completely removed. The ethanol may need to be changed several times.

-

Visualization and Storage: The stained and cleared tissue can be visualized under a light microscope. For long-term storage, the tissue can be kept in 70% ethanol at 4°C.

Mandatory Visualizations

Signaling Pathway Diagram: Auxin Response

The following diagram illustrates a simplified auxin signaling pathway and how a GUS reporter (DR5::GUS) is used to monitor its activation.

Caption: Auxin signaling pathway leading to the activation of a DR5::GUS reporter.

Experimental Workflow: GUS Histochemical Staining

This diagram outlines the major steps in the experimental workflow for GUS histochemical staining.

Caption: Experimental workflow for histochemical GUS staining using this compound.

Conclusion

The this compound based GUS reporter system remains a powerful and accessible tool for studying gene expression in a variety of organisms. Its ability to provide spatial information on gene activity is a key advantage, particularly in developmental biology and in understanding tissue-specific responses to stimuli. While quantitative analysis often favors fluorometric substrates, methods for quantifying this compound staining are available and can provide valuable data when properly controlled. For researchers and drug development professionals, the GUS-X-Gluc system offers a robust platform for promoter characterization, pathway analysis, and screening applications, contributing significantly to our understanding of gene regulation in health and disease.

References

- 1. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. GUS reporter system - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. takarabio.com [takarabio.com]

- 6. This compound.com [this compound.com]

- 7. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. microscopy.tamu.edu [microscopy.tamu.edu]

Understanding the GUS Assay with X-Gluc for Promoter Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The β-glucuronidase (GUS) reporter system is a powerful and widely used tool in molecular biology, particularly for the analysis of gene promoter activity in transgenic organisms.[1][2][3] This system utilizes the E. coli gene uidA (also known as gusA), which encodes the enzyme β-glucuronidase.[1][2][4] When a promoter of interest is fused to the uidA gene, the expression pattern and strength of the promoter can be visualized and quantified by assaying for GUS enzyme activity.[1][5] This technique is especially valuable in plant science, as most plants lack endogenous GUS activity, ensuring low background levels.[1][2][5]

This guide provides a comprehensive overview of the GUS assay, with a specific focus on the use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) for histochemical analysis of promoter activity. It also covers the quantitative fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) and presents detailed experimental protocols.

Principle of the GUS Reporter System

The core of the GUS reporter system lies in the enzymatic activity of β-glucuronidase.[3] This enzyme catalyzes the hydrolysis of a variety of β-glucuronides.[6] For promoter analysis, the regulatory DNA sequence of a gene of interest is cloned upstream of the GUS coding sequence in an expression vector.[2][4] This construct is then introduced into the target organism, creating a transgenic line.[4] The expression of the GUS gene is now under the control of the specific promoter, meaning the GUS enzyme will only be produced in cells and tissues where the promoter is active.[1][7]

The presence and activity of the GUS enzyme are detected by providing it with a specific substrate. For qualitative, histochemical analysis, the most common substrate is this compound.[1][5] GUS cleaves the glucuronide bond in the colorless this compound substrate.[7][8] The resulting product, an indoxyl derivative, is then oxidized and dimerizes to form a stable, insoluble, and intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][7][8] This blue coloration directly visualizes the areas of promoter activity within the organism's tissues.[5][7] Strong promoter activity leads to intense blue staining, while weaker activity results in lighter staining.[1]

For quantitative analysis, the fluorogenic substrate MUG is used.[5][9] GUS cleaves MUG to produce 4-methylumbelliferone (B1674119) (4-MU), a fluorescent compound.[10][11] The amount of fluorescence, which can be measured with a fluorometer, is directly proportional to the level of GUS activity and, by extension, the strength of the promoter.[5][11]

Experimental Workflows and Signaling Pathways

GUS Assay Experimental Workflow

The general workflow for a histochemical GUS assay using this compound involves several key steps, from tissue preparation to visualization of the results.

Caption: General experimental workflow for histochemical GUS staining.

Enzymatic Reaction of GUS with this compound

The biochemical basis of the blue color formation in the GUS assay is a two-step enzymatic and oxidative process.

Caption: Enzymatic reaction of GUS with this compound substrate.

Detailed Experimental Protocols

Histochemical GUS Assay with this compound

This protocol is adapted from various sources and provides a general guideline for GUS staining in plant tissues.[8][12][13][14] Optimization may be required depending on the specific plant species and tissue type.

Materials:

-

Transgenic plant tissue

-

GUS Staining Solution (see recipe below)

-

Fixative solution (e.g., ice-cold 90% acetone or a formaldehyde-based fixative) (optional)

-

Wash buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Vacuum desiccator

-

Incubator at 37°C

-

Microscope

GUS Staining Solution Recipe (for 10 mL):

| Component | Stock Concentration | Final Concentration | Volume to Add |

|---|---|---|---|

| Sodium Phosphate Buffer (pH 7.0) | 1 M | 100 mM | 1.0 mL |

| K₃[Fe(CN)₆] (Potassium Ferricyanide) | 50 mM | 1.0 mM | 0.2 mL |

| K₄[Fe(CN)₆] (Potassium Ferrocyanide) | 50 mM | 1.0 mM | 0.2 mL |

| EDTA | 0.5 M | 10 mM | 0.2 mL |

| Triton X-100 | 10% | 0.1% | 0.1 mL |

| This compound | 100 mg/mL in DMF | 1 mg/mL | 0.1 mL |

| Water | - | - | 8.2 mL |

Note: this compound should be dissolved in N,N-dimethylformamide (DMF) before being added to the aqueous buffer.[14] The use of methanol (B129727) to dissolve this compound has been reported to increase GUS activity by about 25% compared to DMF.[8]

Procedure:

-

Tissue Preparation: Collect fresh plant material. For dense tissues, slicing them into thin sections (1-3 mm) can improve substrate penetration.[12][15]

-

(Optional) Fixation: Immerse the tissue in ice-cold fixative for 30-60 minutes. This step can help preserve tissue morphology and inactivate endogenous enzymes but may also reduce GUS activity.

-

Washing: If fixation was performed, wash the tissue several times with ice-cold wash buffer to remove the fixative.

-

Staining: Place the tissue in a tube or plate and submerge it in freshly prepared GUS staining solution.

-

Vacuum Infiltration: To enhance substrate penetration into the tissue, place the samples in a vacuum desiccator and apply a vacuum for 10-15 minutes.[13] Release the vacuum slowly.

-

Incubation: Incubate the samples at 37°C in the dark. Incubation time can vary from a few hours to overnight, depending on the strength of the promoter.[12][14]

-

Stopping the Reaction: Remove the staining solution and rinse the tissue with wash buffer or water.[13]

-

Destaining: To remove chlorophyll and better visualize the blue staining, immerse the tissue in 70% ethanol.[12] Replace the ethanol several times until the tissue is clear.

-

Visualization: Observe the stained tissue under a dissecting or light microscope.[16]

Quantitative Fluorometric GUS Assay with MUG

This protocol allows for the quantification of GUS activity and is adapted from established methods.[9][10][17]

Materials:

-

Transgenic plant tissue

-

GUS Extraction Buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol)

-

GUS Assay Buffer (GUS Extraction Buffer containing 2 mM MUG)

-

Carbonate Stop Buffer (0.2 M Na₂CO₃)

-

4-MU Standard Solution (for calibration)

-

Fluorometer with 365 nm excitation and 455 nm emission filters[11]

-

Microcentrifuge

-

96-well microtiter plates (optional, for high-throughput analysis)[10]

Procedure:

-

Protein Extraction: Homogenize a known amount of plant tissue in ice-cold GUS Extraction Buffer.[9] Centrifuge at high speed (e.g., 10,000 rpm) at 4°C to pellet cell debris.[9] Transfer the supernatant (protein extract) to a fresh tube.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay. This is crucial for normalizing GUS activity.[9]

-

GUS Reaction: In a microfuge tube or a well of a microtiter plate, combine a specific volume of protein extract (e.g., 50 µL) with an equal volume of GUS Assay Buffer.[9]

-

Incubation: Incubate the reaction at 37°C. The incubation time will depend on the level of GUS expression. It is advisable to take samples at different time points to ensure the reaction is in the linear range.[6]

-

Stopping the Reaction: At each time point, take an aliquot of the reaction mixture (e.g., 50 µL) and add it to a larger volume of Carbonate Stop Buffer (e.g., 1.95 mL).[9] The high pH of the stop buffer terminates the enzymatic reaction and enhances the fluorescence of 4-MU.

-

Fluorometric Measurement: Measure the fluorescence of the samples and the 4-MU standards using a fluorometer set to an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[17]

-

Data Analysis: Calculate the amount of 4-MU produced using the standard curve. Express the GUS activity as pmol of 4-MU produced per minute per milligram of total protein.[5]

Data Presentation

Quantitative data from GUS assays are essential for comparing promoter strengths under different conditions or in different genetic backgrounds. The following table provides an example of how data from a quantitative MUG assay for a promoter deletion analysis could be presented.

Table 1: Quantitative GUS Activity in Transgenic Seedlings with Promoter Deletions

| Promoter Construct | Treatment | GUS Activity (pmol 4-MU/min/mg protein) ± SE |

| Full-Length Promoter | Control | 150.5 ± 12.3 |

| Full-Length Promoter | Treatment A | 452.8 ± 35.1 |

| Deletion 1 | Control | 145.2 ± 11.8 |

| Deletion 1 | Treatment A | 430.1 ± 31.5 |

| Deletion 2 | Control | 85.6 ± 9.7 |

| Deletion 2 | Treatment A | 92.3 ± 10.2 |

| Wild-Type (Control) | Control | 2.1 ± 0.5 |

| Wild-Type (Control) | Treatment A | 2.5 ± 0.6 |

| Data are hypothetical and for illustrative purposes. |

Benefits and Limitations of the GUS Assay

Benefits:

-

High Sensitivity: The GUS assay is highly sensitive, allowing for the detection of even low levels of gene expression.[2][7]

-

Stability: The GUS enzyme is very stable, which is advantageous for sample handling and storage.[2][6]

-

Low Endogenous Activity: Most plants and many other organisms lack endogenous GUS activity, resulting in a high signal-to-noise ratio.[1][2]

-

Versatility: The system can be used for both qualitative (histochemical) and quantitative (fluorometric) analyses.[3][5]

-

Cost-Effective: The reagents and equipment for the histochemical assay are relatively inexpensive.[2]

Limitations:

-

Destructive Assay: The histochemical assay is terminal, meaning the stained tissue cannot be used for further experiments.

-

Substrate Diffusion: The soluble intermediate in the this compound reaction can diffuse away from the site of enzymatic activity, potentially leading to inaccurate localization of GUS expression.[1] The inclusion of potassium ferricyanide and ferrocyanide in the staining buffer helps to accelerate the precipitation of the blue product, minimizing this artifact.[1][8]

-

Substrate Penetration Issues: In some dense or waxy tissues, penetration of the this compound substrate can be a challenge, potentially leading to false-negative results.[7] Techniques like vacuum infiltration and tissue sectioning can help mitigate this issue.[7][12][13]

-

Not Suitable for All Organisms: The GUS assay is not suitable for organisms with high endogenous β-glucuronidase activity, such as most vertebrates and many mollusks.[1]

Conclusion

The GUS assay, particularly with the this compound substrate, remains a cornerstone technique for the analysis of promoter activity in plants and other suitable organisms. Its ability to provide spatial information on gene expression through histochemical staining, complemented by the quantitative data from fluorometric assays, makes it an invaluable tool for researchers in basic science and in the development of new therapeutics where understanding gene regulation is critical. By following well-defined protocols and being aware of the potential limitations, scientists can effectively leverage the GUS reporter system to gain deep insights into the intricate world of gene expression.

References

- 1. GUS reporter system - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. GUS_reporter_system [bionity.com]

- 4. ableweb.org [ableweb.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. GUS Gene Assay [cas.miamioh.edu]

- 7. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microscopy.tamu.edu [microscopy.tamu.edu]

- 9. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 10. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.wiki [static.igem.wiki]

- 13. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]

- 14. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

X-Gluc as a Chromogenic Substrate for E. coli Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a key chromogenic substrate for the detection and enumeration of Escherichia coli. This document details the underlying biochemical principles, presents quantitative performance data, and offers detailed experimental protocols and visual workflows to aid in the practical application of this technique.

Core Principle: The Enzymatic Action of β-Glucuronidase

The detection of E. coli using this compound is predicated on the activity of the enzyme β-glucuronidase (GUS), which is encoded by the gusA gene. This enzyme is highly specific to and present in most strains of E. coli, making it a reliable biochemical marker.[1][2] this compound is a colorless substrate that, when cleaved by β-glucuronidase, releases a glucuronic acid molecule and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate undergoes rapid oxidation and dimerization to form an insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this blue pigment at the site of enzymatic activity allows for the direct visual identification of E. coli colonies.

Quantitative Performance Data

The use of this compound in chromogenic media offers a rapid and reliable method for E. coli detection. The performance of this compound-based assays has been evaluated in various studies, demonstrating high specificity and sensitivity.

| Parameter | Value | Sample Matrix | Reference/Comment |

| Specificity | 97% of blue colonies confirmed as E. coli | Ground Beef | A study comparing a 24-hour direct plating method with the standard Most Probable Number (MPN) method.[3][4] |

| Sensitivity | 95.5% of E. coli isolates were β-glucuronidase-positive in 24h | Fecal Samples | Increased to 99.5% after 28 hours of incubation.[5] |

| False Negative Rate | <1% | General | General claim for this compound based methods.[1][2] |

| False Positive Rate | <5% | General | General claim for this compound based methods.[1][2] |

| Limit of Detection | As low as 10 CFU/100 mL | Water | Requires a concentration step (e.g., membrane filtration).[6] |

| Optimal this compound Conc. | 50 - 100 µg/mL | Agar (B569324) Medium | Effective concentrations cited in various protocols.[7][8] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound-based media for the detection of E. coli.

Preparation of this compound Chromogenic Agar (from powder)

This protocol is based on a typical formulation for a selective and differential agar for E. coli.

Materials:

-

Dehydrated Chromatic EC this compound Agar powder (or individual components)[9]

-

Distilled or deionized water

-

Autoclave

-

Sterile Petri dishes

Procedure:

-

Suspend: Suspend 54.0 g of the dehydrated medium powder in 1 liter of distilled or deionized water.[9]

-

Dissolve: Heat the suspension to a boil with frequent agitation until the medium is completely dissolved.[9]

-

Sterilize: Autoclave the medium at 121°C for 15 minutes.[9]

-

Pour: Allow the medium to cool to 45-50°C in a water bath.

-

Dispense: Mix well and pour the cooled medium into sterile Petri dishes.

-

Solidify and Dry: Allow the plates to solidify at room temperature. If necessary, dry the surface of the agar by incubating the plates at 35°C overnight before use.[3]

Typical Formulation per Liter: [9]

| Component | Amount |

| Tryptone | 20.0 g |

| Yeast Extract | 5.0 g |

| Bile Salts No. 3 | 1.5 g |

| Disodium Hydrogen Phosphate | 5.0 g |

| Potassium Dihydrogen Phosphate | 1.5 g |

| Sodium Chloride | 5.0 g |

| X-Glucuronide | 0.06 g |

| Tryptophan | 1.0 g |

| Agar | 15.0 g |

| Final pH | 7.0 ± 0.2 at 25°C |

Water Sample Analysis using Membrane Filtration

This method is suitable for the enumeration of E. coli in water samples.

Materials:

-

Prepared this compound agar plates

-

Sterile membrane filtration apparatus (funnel, base, and filter holder)

-

Sterile membrane filters (0.45 µm pore size, 47 mm diameter)

-

Sterile graduated cylinders or beakers

-

Forceps

-

Incubator

Procedure:

-

Sample Preparation: Vigorously shake the water sample to ensure a homogenous distribution of bacteria.

-

Filtration: Aseptically place a sterile membrane filter onto the filter holder. Filter 100 mL of the water sample through the membrane.[9]

-

Transfer: Using sterile forceps, carefully remove the membrane filter from the filtration apparatus and place it onto the surface of a pre-prepared this compound agar plate, ensuring no air bubbles are trapped underneath.[9]

-

Incubation: Invert the Petri dish and incubate aerobically at 44 ± 0.5°C for 18-24 hours.[9]

-

Observation and Enumeration: After incubation, count all the blue or blue-green colonies. Each blue colony represents a β-glucuronidase-positive bacterium, presumptively E. coli. Express the results as Colony Forming Units (CFU) per 100 mL of the water sample.[9]

-

Confirmation (Optional but Recommended): For confirmation, perform an indole (B1671886) test. Add a few drops of Kovac's reagent to a suspected colony. The development of a red ring indicates a positive indole test, further confirming the presence of E. coli.[9]

Food Sample Analysis (Direct Plating)

This protocol is adapted for the enumeration of E. coli in food samples, such as ground beef.[3]

Materials:

-

Prepared this compound agar plates

-

Stomacher or blender

-

Sterile stomacher bags or blender jars

-

Sterile diluent (e.g., 0.1% peptone water)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Sample Homogenization: Aseptically weigh 25 g of the food sample into a sterile stomacher bag. Add 225 mL of a sterile diluent to create a 1:10 dilution. Homogenize in a stomacher for 2 minutes.

-

Serial Dilutions: Prepare a series of ten-fold dilutions (10⁻² to 10⁻⁶) of the homogenate using the sterile diluent.

-

Plating: Pipette 0.1 mL of each dilution onto the surface of separate, pre-dried this compound agar plates. Spread the inoculum evenly over the surface using a sterile spreader.

-

Incubation: Invert the plates and incubate at 35°C for 24 hours.[3]

-

Enumeration: Count the plates with 25-250 blue or blue-green colonies. Calculate the number of E. coli CFU per gram of the original food sample by multiplying the colony count by the reciprocal of the dilution factor.

Limitations

While this compound is a highly effective substrate for E. coli detection, it is important to be aware of its limitations:

-

β-glucuronidase-negative E. coli : Some strains of E. coli, notably E. coli O157:H7, are β-glucuronidase-negative and will not produce blue colonies on this compound media.

-

Growth at Elevated Temperatures : The specified incubation at 44°C is selective for thermotolerant coliforms, including E. coli. However, some non-E. coli bacteria may also grow and some E. coli strains may not grow at this temperature.

-

Confirmation : For definitive identification, especially in critical applications, confirmation of blue colonies with additional tests (e.g., indole test, API strips, or molecular methods) is recommended.

References

- 1. This compound.com [this compound.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Use of the Chromogenic Substrate 5-Bromo-4-Chloro-3-Indolyl-B-D-Glucuronide (this compound) for Enumerating Escherichia coli in 24 H from Ground Beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactclimate.mit.edu [impactclimate.mit.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (this compound) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liofilchem.net [liofilchem.net]

A Comprehensive Technical Guide to the Safe Handling of X-Gluc in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a widely used chromogenic substrate for the detection of β-glucuronidase (GUS) activity. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Substance Identification and Properties

This compound is an indolyl derivative that, upon enzymatic cleavage by β-glucuronidase, produces a colorless indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form a vibrant, insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, at the site of enzymatic activity.[1][2] This reaction is the basis for its widespread use in molecular biology as a reporter for GUS gene expression and in microbiology for the detection of E. coli.[3][4][5]

Table 1: Physicochemical Properties of this compound (Cyclohexylammonium Salt)

| Property | Value |

| CAS Number | 114162-64-0[3][6] |

| Molecular Formula | C₂₀H₂₆BrClN₂O₇[3] |

| Molecular Weight | 521.79 g/mol [3] |

| Synonyms | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt; this compound, CHA SALT; X-Glucuronide; X-GlcA[3] |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[4][7][8] |

| Storage | Store desiccated at -20°C, protected from light[4][7] |

Hazard Identification and Safety Precautions

The hazard classification for this compound can vary between suppliers. Some sources classify it as not hazardous, while others indicate potential health effects.[1][6][9] Therefore, it is prudent to handle this compound with care, assuming it to be potentially harmful.

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder and solutions.

-

Eye Protection : Use safety goggles with side protection.[9]

-

Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[9]

-

Body Protection : A lab coat or other protective clothing is required to prevent skin contact.

Engineering Controls and Handling

-

Ventilation : Handle this compound, particularly the powder form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

-

Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the product.[6] Keep the compound away from food, drink, and animal feed.[9]

Storage and Disposal

Proper storage and disposal are critical for maintaining the chemical's stability and ensuring environmental safety.

-